molecular formula C25H20ClN3O3 B2875165 N-(3-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894907-82-5

N-(3-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No. B2875165
CAS RN: 894907-82-5
M. Wt: 445.9
InChI Key: XBDXAVSVSGGRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN3O3 and its molecular weight is 445.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Compounds with acetamide analogs have been synthesized and analyzed for their vibrational spectra and electronic properties. These studies highlight the potential of such compounds as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection suitable for photovoltaic applications. Furthermore, their nonlinear optical (NLO) activities suggest potential in optoelectronic devices. Molecular docking studies also revealed binding interactions with Cyclooxygenase 1 (COX1), suggesting potential for therapeutic applications (Mary et al., 2020).

Catalysis Research

Research into benzoyl acetamide derivatives has contributed to the development of novel catalysts. One study focused on the synthesis of pincer complexes using ruthenium, showcasing the application of these compounds in ketone reduction. This indicates their utility in catalytic processes and the synthesis of complex molecules (Facchetti et al., 2016).

Antibacterial Agents

The synthesis of acetamide derivatives has also shown significant activity against bacterial strains. This opens avenues for the development of new antibacterial agents, providing a foundation for further pharmaceutical research aimed at combating infectious diseases (Ramalingam et al., 2019).

Anti-Microbial Activity

Derivatives of benzothiazoline acetamide have been designed and studied for their anti-microbial activity. This research is crucial in the search for new antimicrobial compounds, which is increasingly important due to the rising threat of antimicrobial resistance (Watpade & Toche, 2017).

Molecular Interactions and Assembly

Studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have provided insights into molecular interactions and supramolecular assembly, critical for understanding the molecular basis of drug action and the design of novel materials (Boechat et al., 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3/c1-15-6-9-17(10-7-15)23(31)21-13-29(25-20(24(21)32)11-8-16(2)27-25)14-22(30)28-19-5-3-4-18(26)12-19/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDXAVSVSGGRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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